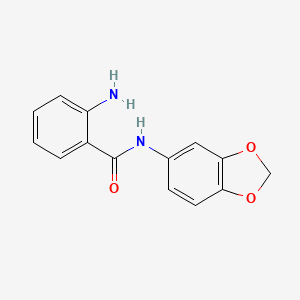

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Übersicht

Beschreibung

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a chemical compound with the molecular formula C14H12N2O3. It is known for its unique structure, which includes a benzodioxole moiety and an amide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide typically involves the condensation of 2-amino-benzamide with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality.

Analyse Chemischer Reaktionen

Benzodioxole Ring

The 1,3-benzodioxole moiety is prone to:

-

Oxidation : The methylenedioxy group (O-CH2-O) can undergo oxidative cleavage under strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding a catechol derivative.

-

Electrophilic Substitution : The electron-rich aromatic ring facilitates reactions such as nitration or halogenation at the para position relative to the oxygen atoms.

Benzamide Backbone

-

Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis : Produces benzoic acid and the corresponding amine.

-

Basic Hydrolysis : Yields a carboxylate salt and ammonia/amine derivatives.

-

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a benzylamine derivative.

Amino Substituent

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form an acetylated derivative.

-

Diazotization : The primary amino group can undergo diazotization with nitrous acid (HNO₂), enabling coupling reactions to form azo compounds.

Reaction Pathways and Conditions

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Benzodioxole ring | Oxidation | KMnO₄, H₂O, heat | Catechol derivative + CO₂ |

| Benzodioxole ring | Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted benzodioxole |

| Amide bond | Acidic Hydrolysis | HCl (6M), reflux | Benzoic acid + 1,3-benzodioxol-5-amine |

| Amide bond | Basic Hydrolysis | NaOH (10%), heat | Sodium benzoate + 1,3-benzodioxol-5-amine |

| Amide bond | Reduction | LiAlH₄, dry ether | N-(1,3-benzodioxol-5-yl)benzylamine |

| Amino group | Acylation | Ac₂O, pyridine | N-Acetyl-2-amino-N-(1,3-benzodioxol-5-yl)benzamide |

| Amino group | Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt (intermediate for coupling) |

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the attacking nucleophile (H₂O or OH⁻) .

-

Benzodioxole Oxidation : The methylenedioxy bridge is cleaved oxidatively, generating two phenolic -OH groups. This reaction is critical in metabolic pathways, often mediated by cytochrome P450 enzymes .

Stability and Side Reactions

-

Thermal Stability : The benzodioxole ring is thermally stable below 200°C but may decompose at higher temperatures, releasing CO and formaldehyde.

-

Photoreactivity : The amino group may undergo photodegradation under UV light, forming nitroso or nitro derivatives.

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 2-amino-N-(1,3-benzodioxol-5-yl)benzamide | Contains amino and benzodioxole | High susceptibility to oxidation |

| N-(1,3-benzodioxol-5-yl)benzamide | Lacks amino group | Reduced nucleophilic reactivity |

| 4-hydroxybenzamide | Hydroxyl substituent | Enhanced electrophilic substitution |

Experimental Considerations

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide hydrolysis rates.

-

Catalysts : Transition metals (e.g., Pd/C) may accelerate hydrogenation of the benzodioxole ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide may possess significant anticancer properties. Molecular docking studies suggest that it interacts effectively with histone deacetylases—enzymes implicated in cancer progression—potentially inhibiting their activity.

Case Study:

A study evaluated the compound's effects on various tumor cell lines, demonstrating its ability to inhibit cell proliferation. The compound showed IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly concerning conditions like Alzheimer’s disease. It has been shown to inhibit protein kinases involved in neurodegenerative processes, suggesting a role in therapeutic strategies for such diseases .

Synthesis of Complex Molecules

Due to its unique structure, this compound serves as a building block for synthesizing more complex organic molecules. It can be modified to create derivatives with enhanced biological activity or novel properties.

Structure-Activity Relationship Studies

The compound's structure allows for extensive structure-activity relationship (SAR) studies. Researchers can modify functional groups to assess their impact on biological activity, aiding in the design of more effective drugs .

Wirkmechanismus

The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis by targeting microtubules and disrupting their assembly . This leads to the inhibition of cell division and the induction of programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide shares structural similarities with other benzodioxole derivatives such as:

- 1,3-benzodioxole-5-carboxylic acid

- 3,4-(methylenedioxy)phenylacetic acid

- 3,5-dimethoxyaniline

Uniqueness

What sets this compound apart is its specific amide linkage and the presence of both an amino group and a benzodioxole moiety. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is an organic compound with a molecular formula of C${14}$H${12}$N${2}$O${3}$. This compound features a benzamide structure with an amino group linked to a benzodioxole moiety. Its unique structural characteristics have drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a potential anticancer agent and enzyme inhibitor . The compound's ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Anticancer Properties

Studies have shown that derivatives of this compound can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. HDAC inhibitors play a vital role in regulating gene expression and can induce apoptosis in cancer cells. For instance, molecular docking studies suggest that this compound effectively binds to HDACs, leading to disrupted cellular functions associated with tumor progression.

The mechanism of action for this compound involves several pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by targeting microtubules and disrupting their assembly.

- Apoptosis Induction : It promotes apoptosis through various signaling pathways, enhancing the therapeutic efficacy against tumors.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and benzodioxole groups | Potential anticancer properties |

| N-(2H-1,3-benzodioxol-5-yl)benzamide | Lacks amino group | Moderate activity |

| 4-hydroxybenzamide | Hydroxyl substitution | Antimicrobial properties |

| N-(2-(1,3-benzodioxol-5-yl)ethyl)-4-hydroxybenzamide | Ethyl substitution enhances solubility | Enhanced anticancer activity |

The structural uniqueness of this compound contributes to its distinct biological activities compared to its analogs.

Case Studies

Recent investigations into the biological activity of benzodioxole derivatives highlight the potential of this compound. For example:

- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC$_{50}$ values ranging from 26–65 µM across different cancer types .

- In Vivo Studies : In vivo assessments using diabetic mice models showed that certain derivatives could effectively lower blood glucose levels while exhibiting minimal toxicity to normal cells . This suggests a dual potential for both anticancer and antidiabetic applications.

Eigenschaften

IUPAC Name |

2-amino-N-(1,3-benzodioxol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRJQMPXDZBFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357356 | |

| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571158-97-9 | |

| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1,3-dioxaindan-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.